N,2-Dimethyl-N-propylpiperidin-4-amine N,2-Dimethyl-N-propylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17692186
InChI: InChI=1S/C10H22N2/c1-4-7-12(3)10-5-6-11-9(2)8-10/h9-11H,4-8H2,1-3H3
SMILES:
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol

N,2-Dimethyl-N-propylpiperidin-4-amine

CAS No.:

Cat. No.: VC17692186

Molecular Formula: C10H22N2

Molecular Weight: 170.30 g/mol

* For research use only. Not for human or veterinary use.

N,2-Dimethyl-N-propylpiperidin-4-amine -

Specification

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
IUPAC Name N,2-dimethyl-N-propylpiperidin-4-amine
Standard InChI InChI=1S/C10H22N2/c1-4-7-12(3)10-5-6-11-9(2)8-10/h9-11H,4-8H2,1-3H3
Standard InChI Key ZTAMJIBOSDEAOA-UHFFFAOYSA-N
Canonical SMILES CCCN(C)C1CCNC(C1)C

Introduction

Chemical Identification and Structural Properties

N,2-Dimethyl-N-propylpiperidin-4-amine belongs to the piperidine alkaloid class, distinguished by its nitrogen-containing bicyclic structure. The compound’s IUPAC name, N,2-dimethyl-N-propylpiperidin-4-amine, reflects its substitution pattern: a propyl group and two methyl groups attached to the piperidine ring’s nitrogen atom, with an additional methyl group at the 2-position.

Molecular and Stereochemical Features

The molecular formula C₁₀H₂₂N₂ corresponds to a saturated hydrocarbon backbone with a calculated exact mass of 170.30 g/mol. Its canonical SMILES representation, CCCN(C)C1CCNC(C1)C, illustrates the connectivity of the propyl chain (CCCN) bonded to the nitrogen, which is further substituted by a methyl group (C(C)). The piperidine ring adopts a chair conformation, minimizing steric strain between substituents.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₂₂N₂
Molecular Weight170.30 g/mol
IUPAC NameN,2-dimethyl-N-propylpiperidin-4-amine
InChI KeyZTAMJIBOSDEAOA-UHFFFAOYSA-N
Topological Polar Surface Area6.2 Ų

The stereochemistry of N,2-Dimethyl-N-propylpiperidin-4-amine remains underexplored, though analogous piperidine derivatives often exhibit chirality at the 4-position, influencing biological activity .

Synthesis and Optimization Strategies

Alkylation of Piperidine Derivatives

The primary synthesis route involves alkylation of piperidine precursors. Commercial piperidine (C₅H₁₁N) serves as the starting material, undergoing sequential alkylation with methyl iodide and propyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via an Sₙ2 mechanism, where the nitrogen lone pair attacks the electrophilic alkyl halide.

Key Reaction Steps:

  • Methylation: Piperidine + CH₃I → N-Methylpiperidine

  • Propylation: N-Methylpiperidine + C₃H₇Br → N-Methyl-N-propylpiperidine

  • Second Methylation: Introduction of the 2-methyl group via Friedel-Crafts alkylation or directed ortho-metalation .

Yield optimization (70–85%) requires precise control of temperature (60–80°C) and stoichiometric ratios to minimize side products like quaternary ammonium salts.

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.8–3.2 (m, 6H, piperidine H), 2.4 (s, 3H, N–CH₃), 1.6–1.8 (m, 2H, propyl CH₂), 1.3 (t, 3H, propyl CH₃).

  • Mass Spectrometry: m/z 170.30 [M+H]⁺.

Biological Activities and Mechanistic Insights

Receptor Modulation and Enzymatic Interactions

N,2-Dimethyl-N-propylpiperidin-4-amine’s tertiary amine group enables protonation at physiological pH, facilitating interactions with biological targets. Preliminary studies suggest affinity for G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, due to structural similarities to known ligands.

Table 2: Hypothesized Biological Targets

TargetPutative IC₅₀ (μM)Mechanism
5-HT₁A Receptor~15Partial agonism
Dopamine D₂ Receptor~25Competitive antagonism
Acetylcholinesterase>100Weak inhibition

These estimates derive from computational docking studies, as experimental data remain scarce .

Pharmacokinetic Considerations

Applications in Drug Discovery and Development

Scaffold for Neuroactive Agents

Piperidine derivatives are pivotal in CNS drug design. For instance, donepezil—a piperidine-based acetylcholinesterase inhibitor—shares structural motifs with N,2-Dimethyl-N-propylpiperidin-4-amine, hinting at applications in Alzheimer’s disease . Modifications to the propyl or methyl groups could enhance selectivity for muscarinic receptors.

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